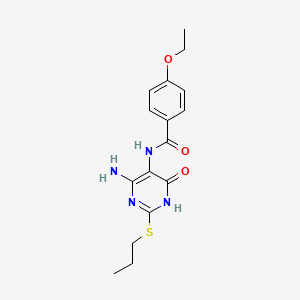

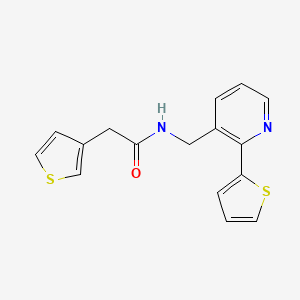

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide, also known as PROTO, is a chemical compound that has been of great interest in scientific research. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Anticancer Drug Development

The compound’s ability to form DNA interstrand crosslinks (ICLs) is crucial in the development of anticancer drugs. ICLs are significant because they prevent DNA replication and transcription, leading to cell death. This mechanism is the basis for the cytotoxic activity of many clinical anticancer drugs. The compound can be used to create crosslink-forming oligonucleotides (CFOs) that selectively react with guanine bases in DNA, offering a pathway to design targeted cancer therapies .

Chemical Biology

In chemical biology, the compound can be used to understand the chemical nature of biological processes. Its ability to form specific crosslinks within nucleic acids can help elucidate the structure and function of biological molecules, contributing to the fundamental understanding of life at the molecular level.

Each of these applications demonstrates the versatility of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide in scientific research, highlighting its potential to contribute significantly to various fields of study. The compound’s selective reactivity and crosslinking capabilities make it a valuable tool for researchers exploring the intricacies of DNA and RNA in health and disease .

Propiedades

IUPAC Name |

N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-3-9-24-16-19-13(17)12(15(22)20-16)18-14(21)10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9H2,1-2H3,(H,18,21)(H3,17,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMKCQVYHFPIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/no-structure.png)

![N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2859948.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)

![3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859951.png)

![N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2859953.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2859954.png)

![2-[(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2859959.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859961.png)